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Compound of Interest

Compound Name:
methyl 4-amino-1H-indazole-3-

carboxylate

Cat. No.: B580405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for methyl 4-amino-1H-
indazole-3-carboxylate, a key intermediate in the synthesis of various biologically active

compounds. Due to the limited availability of direct spectral data in public literature, this guide

presents extrapolated data based on the analysis of structurally similar indazole derivatives.

The information herein is intended to serve as a valuable resource for the characterization and

utilization of this compound in research and development.

Chemical Structure
Figure 1. The chemical structure of Methyl 4-Amino-1H-indazole-3-carboxylate.

Molecular Formula: C₉H₉N₃O₂ Molecular Weight: 191.19 g/mol IUPAC Name: methyl 4-amino-
1H-indazole-3-carboxylate

Predicted Spectral Data
The following tables summarize the predicted spectral data for methyl 4-amino-1H-indazole-
3-carboxylate. This data is an educated estimation derived from the spectral characteristics of

analogous compounds, including methyl 1H-indazole-3-carboxylate and various amino-

substituted aromatic systems.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~12.5 br s 1H N-H (indazole)

~7.5 d 1H Ar-H

~7.1 t 1H Ar-H

~6.5 d 1H Ar-H

~5.5 br s 2H NH₂

3.85 s 3H OCH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Type

~165 C=O

~145 C

~140 C

~128 C

~125 CH

~115 C

~110 CH

~105 CH

~52 OCH₃

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad N-H stretching (NH₂ and N-H)

3050 - 3000 Medium C-H stretching (aromatic)

2950 - 2850 Medium
C-H stretching (aliphatic,

OCH₃)

~1700 Strong C=O stretching (ester)

1620 - 1580 Medium
N-H bending, C=C stretching

(aromatic)

1500 - 1400 Medium C=C stretching (aromatic)

1300 - 1200 Strong C-O stretching (ester)

~800 Medium
C-H bending (aromatic, out-of-

plane)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

191 [M]⁺ (Molecular Ion)

160 [M - OCH₃]⁺

132 [M - COOCH₃]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data described

above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of methyl 4-amino-1H-indazole-3-
carboxylate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

For ¹³C NMR, a proton-decoupled sequence is typically used.

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium

bromide (KBr) and press the mixture into a thin, transparent pellet.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct

infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum.
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Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the molecular structure.

Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

methyl 4-amino-1H-indazole-3-carboxylate.
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Caption: Workflow for Spectroscopic Structure Elucidation.

To cite this document: BenchChem. [Spectral Analysis of Methyl 4-Amino-1H-indazole-3-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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